molecular formula C16H23NO5S B2864895 2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448069-31-5

2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2864895
CAS No.: 1448069-31-5
M. Wt: 341.42
InChI Key: FTMKBVPEBANJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine and introducing the methylsulfonyl group via sulfonation.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the piperidine derivative under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including as a precursor for drug development.
  • Potential applications in the development of new therapeutic agents targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group suggests potential interactions with aromatic binding sites, while the piperidine moiety may influence its binding affinity and specificity.

Comparison with Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1-piperidin-1-ylethanone: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    2-(3,4-Dimethoxyphenyl)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a methylsulfonyl group, potentially altering its chemical properties and applications.

Uniqueness: The presence of the methylsulfonyl group in 2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone distinguishes it from other similar compounds, potentially enhancing its solubility, stability, and reactivity. This unique structural feature may also influence its biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-21-14-5-4-12(10-15(14)22-2)11-16(18)17-8-6-13(7-9-17)23(3,19)20/h4-5,10,13H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKBVPEBANJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.